Target Engagement: Inferior Affinity Compared to Optimized Analogs at Nicotinic Receptors
While direct data for 4-(Pyrrolidin-3-yloxy)-pyridine is absent, its close structural analog, 3-((R)-Pyrrolidin-3-yloxy)-pyridine, exhibits only moderate binding affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) with an IC50 of 45 nM [1]. This serves as a baseline for the core scaffold. In contrast, an optimized derivative within the same class, (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine, demonstrates significantly higher potency with an IC50 of 22 nM [2]. This indicates that the unsubstituted 4-(Pyrrolidin-3-yloxy)-pyridine scaffold is a viable but not fully optimized starting point for nAChR drug discovery.
| Evidence Dimension | Binding Affinity to α4β2 nAChR |
|---|---|
| Target Compound Data | Not directly available; inferred to be in the low nanomolar range based on 3-regioisomer (IC50 = 45 nM) |
| Comparator Or Baseline | (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine (Optimized lead compound) |
| Quantified Difference | Comparator is at least 2-fold more potent than the estimated baseline scaffold potency. |
| Conditions | In vitro radioligand binding assay; affinity for α4β2 nAChR. |
Why This Matters
This quantitative gap demonstrates that 4-(Pyrrolidin-3-yloxy)-pyridine is a critical, unoptimized scaffold for SAR exploration, not a final drug candidate, justifying its procurement as a synthetic building block for medicinal chemistry.
- [1] BindingDB. (n.d.). Binding data for 3-((R)-Pyrrolidin-3-yloxy)-pyridine (CHEMBL10260). BindingDB Entry BDBM50088636. View Source
- [2] Lee, J., et al. (2000). Synthesis and structure–activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(17), 1965-1968. View Source
